![molecular formula C16H18N2OS2 B2458434 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-20-8](/img/structure/B2458434.png)

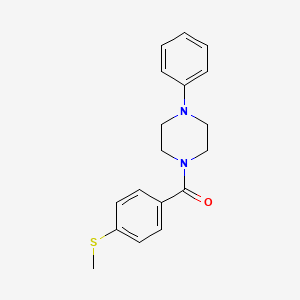

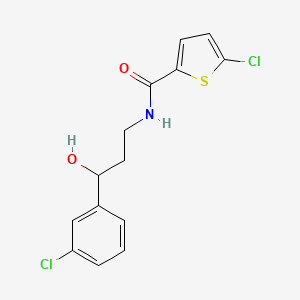

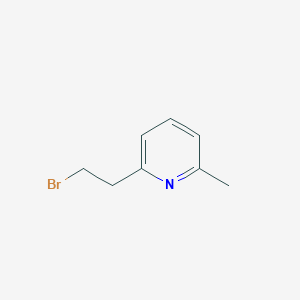

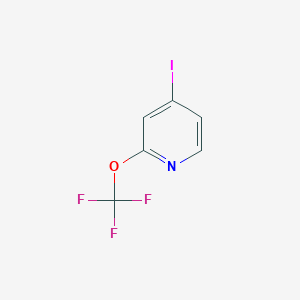

3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine derivatives, including those with a thieno[3,2-d]pyrimidin-4-one scaffold, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are often used as a central building block for a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves various synthetic approaches . For instance, compounds with a pyrazolo[3,4-d]pyrimidine linkage have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Molecular Structure Analysis

Pyrimidine derivatives exhibit a high degree of structural diversity. They can exist as mono-systems, fused or annulated in pharmaceutical, agrochemical, or materials .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and varied. For example, the synthesis of compounds with a pyrazolo[3,4-d]pyrimidine linkage was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis Techniques

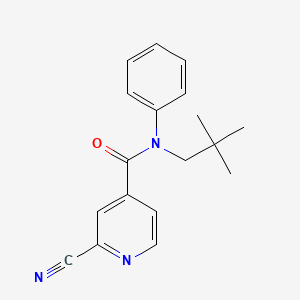

A significant focus has been on developing synthesis techniques for compounds structurally related to 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. These compounds are synthesized through various methods, including one-pot synthesis approaches and heterocyclization processes, to explore their potential applications further. For example, novel pyrido[2,3-d]pyrimidine derivatives were synthesized through a one-pot approach using HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions, offering a green and efficient synthesis method (Mohsenimehr et al., 2014).

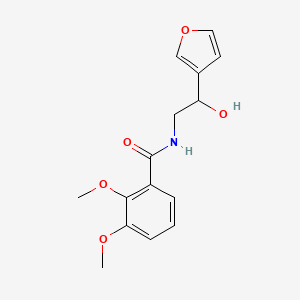

Antimicrobial and Anticancer Agents

Several studies have evaluated the antimicrobial and anticancer potential of compounds with a core structure similar to 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. For instance, novel pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as effective anticancer agents (Hafez et al., 2016).

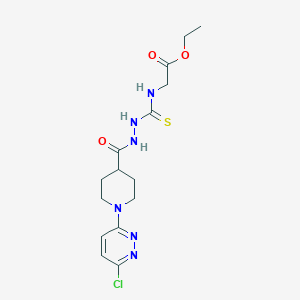

Antiviral Activity

The anti-HIV-1 activity of related compounds was investigated, highlighting their potential to inhibit virus replication. The study found that certain derivatives have virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro, showcasing their therapeutic potential (Novikov et al., 2004).

Materials Science Applications

Nonlinear Optical Materials

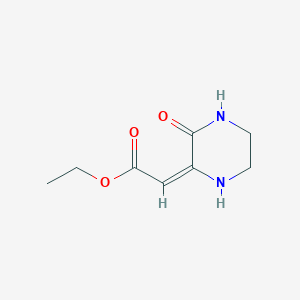

Research into the structural and optical properties of related compounds has been conducted, with findings indicating potential applications in nonlinear optical materials. For example, the synthesis, crystal growth, and structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate revealed its promising nonlinear optical properties (Dhandapani et al., 2017).

Wirkmechanismus

Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-4-20-16-17-13-5-6-21-14(13)15(19)18(16)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJZUJFYJDCFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2458365.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide](/img/structure/B2458369.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide](/img/structure/B2458371.png)

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2458372.png)

![N-(cyanomethyl)-2-{[(3,4-dichlorophenyl)methyl][2-(diethylamino)ethyl]amino}acetamide](/img/structure/B2458373.png)